molecular formula C15H19NO B14663999 3-(m-Methoxyphenyl)-1-methyl-3-(2-propynyl)pyrrolidine CAS No. 38906-61-5

3-(m-Methoxyphenyl)-1-methyl-3-(2-propynyl)pyrrolidine

Cat. No.: B14663999
CAS No.: 38906-61-5
M. Wt: 229.32 g/mol
InChI Key: FCBNMMBVJJVEJQ-UHFFFAOYSA-N
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Description

3-(m-Methoxyphenyl)-1-methyl-3-(2-propynyl)pyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with a methoxyphenyl group, a methyl group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Methoxyphenyl)-1-methyl-3-(2-propynyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of m-methoxyphenylacetonitrile with propargyl bromide in the presence of a base to form an intermediate, which is then cyclized to form the pyrrolidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(m-Methoxyphenyl)-1-methyl-3-(2-propynyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the propynyl group to a propyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce propyl-substituted derivatives.

Scientific Research Applications

3-(m-Methoxyphenyl)-1-methyl-3-(2-propynyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(m-Methoxyphenyl)-1-methyl-3-(2-propynyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(m-Methoxyphenyl)-3-propyl-1-(2-propynyl)pyrrolidine
  • 3-(3-methoxyphenyl)-3-propyl-1-prop-2-ynylpyrrolidine

Uniqueness

3-(m-Methoxyphenyl)-1-methyl-3-(2-propynyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

38906-61-5

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1-methyl-3-prop-2-ynylpyrrolidine

InChI

InChI=1S/C15H19NO/c1-4-8-15(9-10-16(2)12-15)13-6-5-7-14(11-13)17-3/h1,5-7,11H,8-10,12H2,2-3H3

InChI Key

FCBNMMBVJJVEJQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)(CC#C)C2=CC(=CC=C2)OC

Origin of Product

United States

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